![molecular formula C16H19N3O3 B2933040 N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide CAS No. 1797872-53-7](/img/structure/B2933040.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MP-10 is a selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis.
科学的研究の応用
Receptor Antagonist Properties
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide and its analogues have been identified as potent and selective antagonists of the 5-HT(1B/1D) receptors. These compounds, through their receptor binding profiles, exhibit significant pharmacological effects, including augmentation of serotonin release in the presence of selective serotonin reuptake inhibitors (SSRIs), which is critical for understanding and potentially treating various neuropsychiatric conditions (Liao et al., 2000).
Cytotoxic Activities
Research into the cytotoxicity of related compounds, such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, reveals their potential in cancer treatment. These compounds have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their importance in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Neuroprotective Activities
Certain derivatives have demonstrated neuroprotective activities by targeting specific receptors such as the NMDA receptor and HDAC6, which are implicated in neurodegenerative diseases like Alzheimer's. For instance, compounds with selective inhibitory effects on HDAC6 have shown potential in ameliorating Alzheimer's disease phenotypes, offering insights into the development of new therapeutic agents for neurodegenerative disorders (Lee et al., 2018).
Antimicrobial and Antibacterial Properties
Additionally, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly effective against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), underline the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide and its derivatives in addressing antibiotic resistance (Pitucha, Kosikowska, Urszula, & Malm, 2011).
作用機序
Target of Action
The compound N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide, also known as N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with ALK by inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways mediated by ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ALK signaling pathway. ALK is often overexpressed or mutated in various types of cancers, leading to uncontrolled cell growth and proliferation . By inhibiting ALK, this compound disrupts these processes, thereby exerting its anticancer effects .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that the compound could have a favorable pharmacokinetic profile, but further studies are needed to confirm this.
Result of Action
The inhibition of ALK by this compound leads to a decrease in the proliferation of cancer cells . This can result in the reduction of tumor size and potentially the improvement of patient outcomes .
特性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-7-10-19(11-8-14)13-4-2-12(3-5-13)18-16(20)15-6-9-17-22-15/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQCYGPUNCLIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。